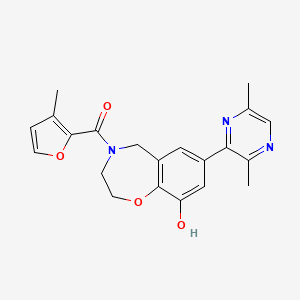![molecular formula C20H23N3O B5943190 (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B5943190.png)
(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a naphthalene group and a methylimidazole moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Naphthalene Group: This step may involve Friedel-Crafts alkylation or acylation to attach the naphthalene moiety to the piperidine ring.
Attachment of the Methylimidazole Moiety: This can be achieved through nucleophilic substitution reactions, where the imidazole ring is introduced to the piperidine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.
Reduction: Reduction reactions could be used to modify the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the imidazole or naphthalene groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be investigated for its pharmacological properties, such as binding to specific receptors or enzymes, and its potential therapeutic effects.
Industry
Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-phenylpiperidin-3-ol: Similar structure but with a phenyl group instead of a naphthalene moiety.
(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-benzylpiperidin-3-ol: Features a benzyl group instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene group in (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol might confer unique properties, such as increased hydrophobicity or specific binding interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-22-11-9-21-20(22)14-23-10-8-18(19(24)13-23)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,9,11-12,18-19,24H,8,10,13-14H2,1H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQYRZOWYKYGQ-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one](/img/structure/B5943115.png)
![1-methyl-4-[4-(methylsulfonyl)benzyl]piperazine-2-carboxylic acid](/img/structure/B5943116.png)
![N-(2-hydroxyethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B5943124.png)
![5-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5943136.png)
![2-(4-{4-[(cyclopropylamino)carbonyl]-1H-1,2,3-triazol-1-yl}piperidin-1-yl)nicotinamide](/img/structure/B5943137.png)
![(2S,4S)-4-amino-N-ethyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]pyrrolidine-2-carboxamide](/img/structure/B5943146.png)
![ethyl 5-{[4-ethyl-5-oxo-3-(3-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-2-furoate hydrochloride](/img/structure/B5943152.png)
![3-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}pyridin-2-amine](/img/structure/B5943160.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-3-pyrrolidinamine dihydrochloride](/img/structure/B5943164.png)
![1-{3-[4-(3-methyl-2-thienyl)-1H-1,2,3-triazol-1-yl]propyl}-1H-indazole](/img/structure/B5943170.png)
![7-(3-chlorophenyl)-4-[(2-ethylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5943177.png)
![N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B5943181.png)
![4-{1-[4-(5-propylpyrimidin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5943188.png)

